N-Cbz-D-proline chloride N-Cbz-D-proline chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14342059
InChI: InChI=1S/C13H14ClNO3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m0/s1
SMILES:
Molecular Formula: C13H14ClNO3
Molecular Weight: 267.71 g/mol

N-Cbz-D-proline chloride

CAS No.:

Cat. No.: VC14342059

Molecular Formula: C13H14ClNO3

Molecular Weight: 267.71 g/mol

* For research use only. Not for human or veterinary use.

N-Cbz-D-proline chloride -

Specification

Molecular Formula C13H14ClNO3
Molecular Weight 267.71 g/mol
IUPAC Name benzyl (2S)-2-carbonochloridoylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H14ClNO3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m0/s1
Standard InChI Key IBNYJZJSXDGJNG-NSHDSACASA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl
Canonical SMILES C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl

Introduction

Chemical Identity and Structural Features

N-Cbz-D-proline chloride consists of a pyrrolidine ring substituted with a benzyloxycarbonyl (Cbz) group at the nitrogen atom and a chloride moiety at the carboxylic acid position. The stereochemistry of the proline residue is specifically in the D-configuration, which is less common than the L-form and often sought after for its unique conformational effects in peptides . Key structural attributes include:

PropertyValue
Molecular FormulaC13H14ClNO3\text{C}_{13}\text{H}_{14}\text{ClNO}_3
Molecular Weight267.71 g/mol
CAS Number61350-62-7
Melting Point76–78°C (lit.)
Optical Rotation ([α][\alpha])+40° (c = 2, EtOH)
Storage Conditions2–8°C, protected from light

The Cbz group enhances stability during synthetic procedures, while the chloride functionality enables efficient coupling reactions in peptide chain assembly .

Synthesis and Manufacturing

Acyl Chlorination of N-Cbz-D-Proline

The synthesis of N-Cbz-D-proline chloride typically begins with N-Cbz-D-proline, which undergoes acyl chlorination using reagents such as oxalyl chloride or thionyl chloride. A representative protocol involves:

  • Reaction Setup: N-Cbz-D-proline is dissolved in dichloromethane or tetrahydrofuran under inert conditions .

  • Chlorination: Oxalyl chloride (1.0–1.65 equiv) is added dropwise at 30–80°C, catalyzed by N,N-dimethylformamide (DMF, 0.01–0.05 equiv) .

  • Workup: The mixture is concentrated under reduced pressure to yield the chloride derivative as a crystalline solid .

This method achieves yields exceeding 85% under optimized conditions, with minimal racemization due to the steric protection offered by the Cbz group .

Alternative Routes

Recent patents describe catalytic hydrogenation approaches for related intermediates. For example, (R)-1-methylpyrrolidine-2-carbaldehyde—a precursor to N-Cbz-D-proline derivatives—is synthesized via hydrogenation of 1-methyl-D-prolyl chloride at controlled pressures (2–4 MPa) using palladium-based catalysts . Such methods emphasize scalability and enantiomeric purity (>98% ee) .

Applications in Organic Synthesis

Peptide Chemistry

N-Cbz-D-proline chloride is a cornerstone in solid-phase peptide synthesis (SPPS). The chloride’s reactivity facilitates efficient amide bond formation without requiring pre-activation, making it ideal for automated synthesizers . For instance, it has been employed in the synthesis of:

  • Histone deacetylase (HDAC) inhibitors: Analogues of trichostatin A and trapoxin B leverage the D-proline scaffold to enhance target selectivity .

  • Caspase inhibitors: Nonpeptide inhibitors of caspases 3 and 7 utilize the rigid pyrrolidine ring to mimic substrate binding .

Asymmetric Catalysis

The compound’s chiral center enables its use as a ligand in asymmetric catalysis. In a study by Organic Letters, N-Cbz-D-proline derivatives facilitated enantioselective aldol reactions with up to 97% ee, highlighting their utility in constructing complex stereocenters .

Physicochemical Properties and Stability

N-Cbz-D-proline chloride exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) but is insoluble in water . Its stability profile necessitates storage at 2–8°C to prevent decomposition, particularly hydrolytic cleavage of the Cbz group . Key stability data include:

ParameterConditionOutcome
Thermal Stability25°C (1 week)<2% degradation
Hydrolytic SusceptibilitypH 7.4 buffer (37°C, 24 hrs)15% deprotection
PhotostabilityExposure to UV light (254 nm)Rapid decomposition

Industrial and Research Significance

The demand for N-Cbz-D-proline chloride has surged in pharmaceutical research, particularly for oncology and neurodegenerative drug candidates. Suppliers such as TCI America and EvitaChem offer the compound at prices ranging from $1,151.00/250 mg, reflecting its high value in specialized syntheses .

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